molecular formula C16H16BrNO2 B2949052 5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole CAS No. 282546-99-0

5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

Cat. No. B2949052
CAS RN: 282546-99-0
M. Wt: 334.213
InChI Key: ZGKVTJQGVWHCDH-UHFFFAOYSA-N
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Description

“5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole” is a complex organic compound. The core structure of this compound is an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This core structure is substituted at the 3-position with a 1,4-dioxaspiro[4.5]dec-7-en-8-yl group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,4-dioxaspiro[4.5]decane with carbon tetrabromide. The mixture is then cooled to 0 °C and triphenylphosphine is added. The reaction is stirred at 0 °C under a nitrogen atmosphere for 5 hours .


Molecular Structure Analysis

The molecular structure of “5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole” is complex due to the presence of multiple rings and functional groups. The compound contains an indole ring, a bromine atom, and a 1,4-dioxaspiro[4.5]dec-7-en-8-yl group .

properties

IUPAC Name

5-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-12-1-2-15-13(9-12)14(10-18-15)11-3-5-16(6-4-11)19-7-8-20-16/h1-3,9-10,18H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKVTJQGVWHCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1C3=CNC4=C3C=C(C=C4)Br)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

Synthesis routes and methods

Procedure details

This compound was prepared in the manner described above for intermediate 1a by replacing indole with 5-bromoindole (7.84 g, 40 mmol) ) to afford 10.5 g (78%) of the title compound as a white solid; MS EI m/e 333 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step Two
Yield
78%

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